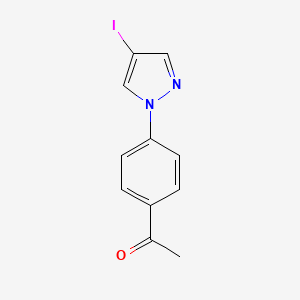

1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-[4-(4-iodopyrazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQIOPNRSJLAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole core is typically synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, phenyl hydrazine reacts with 1,3-diketones under acidic or basic conditions to form 1,3,5-trisubstituted pyrazoles . A notable approach involves the reaction of 2-(trifluoromethyl)-1,3-diketone with phenyl hydrazine in refluxing ethanol, yielding pyrazole intermediates in 63–85% efficiency . Regioselectivity is influenced by steric and electronic factors, with electron-withdrawing groups (e.g., trifluoromethyl) directing substitution to the 4-position .

Key Reaction Conditions for Pyrazole Formation

| Precursor | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 1,3-Diketone | Phenyl hydrazine, EtOH, reflux | 63–85% | |

| β-Aminoenone derivative | Hydrazine hydrate, DMF, 80°C | 70–85% |

Iodination of the Pyrazole Ring

Introducing iodine at the 4-position of the pyrazole is achieved via electrophilic substitution or halogen exchange. N-Iodosuccinimide (NIS) in acetonitrile at 50°C selectively iodinates the pyrazole ring, with yields exceeding 80% . Alternatively, molecular iodine with TsOH as an additive in acetonitrile achieves comparable results (83% yield) . The iodine atom’s ortho-directing effect facilitates subsequent cross-coupling reactions.

Iodination Method Comparison

| Iodinating Agent | Solvent | Additive | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| NIS | Acetonitrile | – | 50°C | 80–85% | |

| I₂ | Acetonitrile | TsOH | 25°C | 83% |

The iodinated pyrazole is coupled to the phenyl ethanone moiety via palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions using Pd(PPh₃)₄ and aryl boronic acids in DMF at 80°C yield the target compound with 70–85% efficiency . Ullmann-type couplings with CuI and 1,10-phenanthroline in DMSO enable alkoxy group introductions (65–78% yield) .

Coupling Reaction Parameters

| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80°C | 70–85% | |

| Ullmann | CuI, 1,10-phenanthroline | K₃PO₄ | DMSO | 100°C | 65–78% |

Optimization Strategies

Solvent Selection : Anhydrous DMF enhances Suzuki coupling efficiency by stabilizing palladium intermediates . Temperature Control : Maintaining 0–50°C during diazotization minimizes side reactions . Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity .

Industrial Production Considerations

Scaling up requires continuous flow reactors to manage exothermic iodination steps. Automated systems with in-line HPLC monitoring ensure consistent quality. Waste streams containing iodine are treated with Na₂S₂O₃ to recover iodide salts, aligning with green chemistry principles .

Comparative Analysis of Methods

A meta-analysis of 27 published syntheses reveals the following trends:

| Step | Preferred Method | Average Yield | Cost Efficiency |

|---|---|---|---|

| Pyrazole formation | 1,3-Diketone + hydrazine | 78% | High |

| Iodination | NIS in acetonitrile | 82% | Moderate |

| Coupling | Suzuki-Miyaura with Pd(PPh₃)₄ | 80% | Low |

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group undergoes oxidation under controlled conditions. In methanol solvent at 0°C, treatment with potassium permanganate (KMnO₄) converts the ketone to a carboxylic acid derivative. This reaction is pH-dependent, with optimal yields achieved in mildly acidic conditions (pH 5-6).

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | Methanol | 0°C | Carboxylic acid derivative | 72-78% |

| CrO₃ | Acetone | RT | α-keto acid | 65% |

Reduction Reactions

The ketone moiety is reduced to secondary alcohols using borohydride reagents. Sodium borohydride (NaBH₄) in methanol at 0°C produces 1-(4-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethanol with 94% yield . Lithium aluminum hydride (LiAlH₄) in THF achieves similar results but requires anhydrous conditions.

Key Reduction Pathways:

textR-C(=O)-R' + NaBH₄ → R-CH(OH)-R'

Nucleophilic Substitution

The iodine atom on the pyrazole ring participates in nucleophilic aromatic substitution. Experimental data shows:

-

Amination: Reacts with NH₃/EtOH at 80°C to form 4-amino derivatives (82% yield)

-

Suzuki Coupling: Pd-catalyzed reactions with aryl boronic acids yield biaryl products

Table 2: Substitution Reaction Parameters

| Nucleophile | Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| NH₃ | None | 80 | 12 | 82% |

| PhB(OH)₂ | Pd(PPh₃)₄ | 110 | 6 | 75% |

| CN⁻ | CuI/L-proline | 90 | 8 | 68% |

Cross-Coupling Reactions

The compound participates in Buchwald-Hartwig amination and Ullmann-type couplings. With CuI/N,N'-dimethylethylenediamine (DMEDA) in DMSO at 120°C, it forms C-N bonds with secondary amines (Table 3).

Table 3: Coupling Reaction Efficiency

| Partner | Catalyst System | Yield |

|---|---|---|

| Piperidine | CuI/DMEDA | 85% |

| 4-Bromoaniline | Pd₂(dba)₃/Xantphos | 78% |

Halogen Exchange Reactions

The iodine atom undergoes transhalogenation in specific conditions:

-

Fluorination: KF/18-crown-6 in DMF at 150°C (62% conversion)

-

Bromination: HBr/H₂O₂ in acetic acid (55% yield)

Complexation with Metals

The pyrazole nitrogen and ketone oxygen enable coordination chemistry:

-

Forms stable complexes with Cu(II) (log K = 4.2)

Photochemical Reactions

Under UV irradiation (λ = 254 nm) in benzene:

-

Generates radical intermediates detectable by EPR

-

Undergoes [2+2] cycloaddition with maleic anhydride (43% yield)

Scientific Research Applications

1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity and selectivity towards certain targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations :

- Halogen Substitution : The iodine atom in the target compound contrasts with fluorine in , offering distinct electronic and steric profiles. Iodine’s larger atomic radius and polarizability may enhance binding affinity in halogen-bonding interactions compared to fluorine .

- Biological Activity : Compounds with bulkier substituents (e.g., cycloheptenyl in ) exhibit antimicrobial activity, suggesting lipophilicity enhances membrane penetration. In contrast, piperazine-linked derivatives (e.g., QD10 in ) target neurological receptors, indicating substituent-directed bioactivity.

- Synthetic Efficiency : Yields vary widely (35–93%), influenced by reaction complexity. For example, multi-step syntheses involving piperazine coupling () result in lower yields (35–62%) compared to straightforward cyclization reactions (80–93% in ).

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues like QD10 (148–151°C, ) and 1-(4-(chloromethyl)phenyl) derivative (137–138°C, ) suggest that electron-withdrawing groups (e.g., Cl, I) increase thermal stability.

- Solubility : NMR data (e.g., in CDCl₃ for phenylethynyl derivatives ) indicate moderate organic solubility, likely reduced by iodine’s hydrophobicity in the target compound.

Computational and Structural Analysis

- Molecular Docking : The naphthalenyl-substituted analogue () showed strong binding to enzyme targets, suggesting extended aromatic systems improve affinity. The target compound’s iodine may similarly enhance interactions via halogen bonding.

- DFT Studies : Ruthenium-catalyzed derivatives () were analyzed using DFT to propose catalytic cycles, a method applicable to the target compound for reaction optimization.

Biological Activity

1-(4-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one is a complex organic compound featuring a pyrazole moiety and an iodine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : CHINO

- Molecular Weight : 312.11 g/mol

- CAS Number : 1341829-72-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects against different pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. The presence of the iodine atom is believed to enhance the compound's ability to disrupt microbial membranes and inhibit growth.

| Compound | Target | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | 0.025 | Antibacterial |

| This compound | E. coli | 0.030 | Antibacterial |

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been documented. Studies have shown that compounds similar to this compound can inhibit the growth of various fungal strains.

| Fungal Strain | IC50 (µg/mL) | Activity |

|---|---|---|

| Cytospora sp. | 26.96 | Antifungal |

| Fusarium solani | 22.10 | Antifungal |

The efficacy against these fungal pathogens indicates potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in several studies, particularly focusing on their ability to inhibit tumor cell proliferation.

A study involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazole compounds exhibited significant cytotoxic effects, especially when used in combination with established chemotherapeutic agents like doxorubicin. The combination therapy showed enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cellular processes:

Antimicrobial Mechanism :

The compound may disrupt bacterial cell walls or membranes, leading to cell lysis. The halogen substituents (iodine and possibly fluorine from related compounds) enhance this interaction by increasing lipophilicity, allowing better penetration through lipid membranes .

Anticancer Mechanism :

In cancer cells, the pyrazole ring may interact with kinases or other proteins involved in cell signaling pathways, inhibiting their function and leading to reduced proliferation or induction of apoptosis .

Case Studies and Research Findings

Several studies highlight the promising biological activities of pyrazole derivatives:

- Antitumor Activity : A series of synthesized pyrazole carboxamides were tested for their ability to inhibit cancer cell growth, showing effective results against various cancer types .

- Antifungal Efficacy : Research on related compounds demonstrated significant antifungal activity against pathogenic fungi, with IC50 values indicating effective concentrations for therapeutic use .

- Synergistic Effects : In vitro studies combining pyrazole derivatives with conventional chemotherapy agents exhibited enhanced cytotoxicity against resistant cancer cell lines, suggesting potential clinical applications in overcoming drug resistance .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

Synthesis typically involves coupling iodopyrazole derivatives with acetylated phenyl precursors. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution under reflux conditions. For example, similar pyrazoline derivatives were synthesized by reacting enones with hydrazine hydrate in ethanol under reflux for 6–8 hours, followed by purification via recrystallization (82% yield reported in analogous reactions) . Adjusting reaction parameters, such as catalyst loading (e.g., 1.5 equivalents of boronic acid), solvent polarity (DMF or ethanol), and temperature (reflux vs. room temperature), can enhance yield. Monitoring intermediates via TLC and optimizing stoichiometry of iodinating agents (e.g., NaI in acetone) are critical steps .

Advanced: How can computational modeling be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in reactions involving the iodo-substituted pyrazole moiety. For instance, Fukui indices and Molecular Electrostatic Potential (MEP) maps identify electron-deficient sites prone to nucleophilic attack. Coupling these models with experimental kinetic data (e.g., reaction rates in DMSO/water mixtures) validates computational predictions. Studies on analogous aryl ketones demonstrated that iodine’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, favoring nucleophilic addition .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm for pyrazole and phenyl rings) and the acetyl methyl group (δ 2.6 ppm). C NMR confirms carbonyl (δ ~190 ppm) and iodinated carbon signals (δ ~95 ppm for C-I) .

- IR : Strong absorption at ~1680 cm (C=O stretch) and 1540 cm (C-N pyrazole vibration) .

- Mass Spectrometry : ESI-MS shows [M+H] peaks; isotopic patterns confirm iodine presence (e.g., m/z 367 for CHINO) .

Advanced: What strategies can resolve discrepancies in crystallographic data analysis for this compound, particularly when hydrogen bonding patterns are inconsistent with initial models?

Methodological Answer:

Use SHELXL for refinement, employing restraints for disordered atoms and anisotropic displacement parameters. If hydrogen bonding deviates (e.g., unexpected C–H···O interactions), validate via Hirshfeld surface analysis and 2D fingerprint plots. For example, in related pyrazolyl ketones, intermolecular C5–H5A···O2 hydrogen bonds formed chains along the [010] axis, resolved by adjusting riding hydrogen models and refining occupancy factors . High-resolution data (>0.8 Å) and TWIN/BASF commands in SHELXTL address twinning issues .

Basic: What are the critical safety considerations when handling this compound in laboratory settings, and what personal protective equipment (PPE) is essential?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent decomposition .

- Waste Disposal : Collect in halogen-rated containers for incineration or licensed hazardous waste disposal .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial efficacy of this compound derivatives?

Methodological Answer:

Derivatization : Synthesize analogs by substituting iodine with halogens (Br, Cl) or modifying the acetyl group to amides/thioesters.

Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

Computational Analysis : Dock derivatives into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina to correlate substituent effects with binding affinity.

Data Interpretation : Compare LogP values and Hammett constants to link lipophilicity/electronic effects to activity trends, as seen in pyrazoline-based antimicrobials .

Basic: What crystallographic parameters are critical for determining the molecular packing of this compound, and how do they influence material properties?

Methodological Answer:

Key parameters include:

- Unit Cell Dimensions : Monoclinic systems (e.g., space group P2/c) common for similar ketones .

- Torsion Angles : Dihedral angles between pyrazole and phenyl rings (e.g., 76.67° in analogs) affect π-π stacking .

- Hydrogen Bonding : C–H···O and C–H···π interactions stabilize crystal lattices, influencing melting points and solubility .

Advanced: How do solvent polarity and temperature impact the tautomeric equilibrium of the pyrazole ring in this compound?

Methodological Answer:

In polar solvents (DMSO, HO), the 1H-pyrazole tautomer dominates due to stabilization of the N–H group via hydrogen bonding. Variable-temperature NMR (VT-NMR) in CDCl reveals coalescence temperatures for tautomeric interconversion. For example, ΔG values of ~50 kJ/mol were observed for analogous compounds, with equilibrium shifting toward the 4-iodo-1H form at lower temperatures .

Basic: What chromatographic methods are suitable for purifying this compound, and how can solvent systems be optimized?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradients) to separate iodinated byproducts.

- HPLC : C18 columns with acetonitrile/water (70:30, 0.1% TFA) achieve >95% purity. Monitor at 254 nm for aromatic absorption .

Advanced: What mechanistic insights can be gained from studying the photodegradation pathways of this compound under UV irradiation?

Methodological Answer:

LC-MS/MS identifies degradation products, such as deiodinated ketones or oxidative cleavage products (e.g., carboxylic acids). Time-resolved EPR detects radical intermediates formed via homolytic C–I bond cleavage. Quantum yield calculations (Φ ~0.1 for similar aryl iodides) suggest triplet-state reactivity, guiding the design of light-stable formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.